molecular formula C13H17N3O2 B13514059 tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate

tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate

Cat. No.: B13514059
M. Wt: 247.29 g/mol
InChI Key: KUBXHCVZMIGRHR-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

The synthesis of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate can be achieved through various methods. One common approach involves the reaction of N-hetaryl ureas with alcohols under catalyst-free conditions . This environmentally friendly technique yields a wide range of N-pyridin-2-yl substituted carbamates. Another method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Chemical Reactions Analysis

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the cyano and pyridinyl groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-(1-cyano-2-pyridin-2-ylethyl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-11(9-14)8-10-6-4-5-7-15-10/h4-7,11H,8H2,1-3H3,(H,16,17)

InChI Key

KUBXHCVZMIGRHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C#N

Origin of Product

United States

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